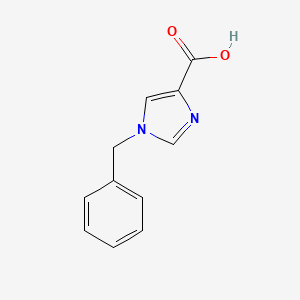

1-Benzyl-1H-imidazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKAUFNAOVFMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431051 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676372-30-8 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Benzyl-1H-imidazole-4-carboxylic acid (CAS 676372-30-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1H-imidazole-4-carboxylic acid is a heterocyclic building block possessing a unique combination of structural motifs: a benzyl-protected imidazole ring and a carboxylic acid functional group. This arrangement makes it a valuable intermediate for chemical synthesis, particularly in the field of medicinal chemistry. The imidazole core is a privileged structure in drug discovery, known for its ability to engage in various biological interactions, while the carboxylic acid provides a versatile handle for derivatization and salt formation.[1][2] This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthesis protocol, and an expert analysis of its potential applications in research and drug development, based on its structural features and the known bioactivity of related compounds.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are crucial for its application in experimental settings. These properties dictate solubility, reactivity, and appropriate handling procedures. While extensive experimental data is not publicly available, key properties can be collated from supplier information and computational predictions.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 676372-30-8 | [3] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [] |

| Molecular Weight | 202.21 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| MDL Number | MFCD07376016 | [4] |

| Physical State | Solid (Predicted) | [] |

| Melting/Boiling Point | No data available | [3] |

| Solubility | No data available |

Synthesis and Purification: A Proposed Methodology

While specific literature detailing the synthesis of CAS 676372-30-8 is scarce, a robust and logical pathway can be designed based on well-established organic chemistry principles: the N-alkylation of an imidazole precursor. The most direct approach involves the benzylation of a suitable starting material, ethyl 1H-imidazole-4-carboxylate, followed by saponification of the ester to yield the target carboxylic acid.

2.1. Rationale for Synthetic Strategy

The chosen two-step strategy is predicated on efficiency and control.

-

Starting Material Selection : Ethyl 1H-imidazole-4-carboxylate is a commercially available and stable precursor. Using the ester form protects the carboxylic acid from unwanted side reactions during the alkylation step and improves solubility in organic solvents.

-

Alkylation (N-Benzylation) : The N-H proton of the imidazole ring is acidic and can be readily deprotonated by a suitable base. The resulting imidazolide anion acts as a potent nucleophile, attacking the electrophilic benzyl bromide to form the C-N bond. This is a standard and high-yielding method for N-alkylation of imidazoles.[7][8]

-

Saponification : The final deprotection step, a base-catalyzed hydrolysis (saponification) of the ethyl ester, is a classic and reliable transformation to unmask the carboxylic acid. This reaction is typically quantitative and proceeds under mild conditions.

2.2. Visualized Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis.

Caption: Proposed two-step synthesis of the target compound.

2.3. Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

Step 1: Synthesis of Ethyl 1-benzyl-1H-imidazole-4-carboxylate

-

Preparation : To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 1H-imidazole-4-carboxylate (1.0 eq).

-

Dissolution : Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole N-H, driving the reaction forward. The low temperature controls the exothermic reaction.

-

Alkylation : After stirring for 30 minutes at 0 °C, add benzyl bromide (1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitoring : Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the intermediate ester.

Step 2: Synthesis of this compound

-

Hydrolysis : Dissolve the purified ethyl 1-benzyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Base Addition : Add aqueous sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours. Causality: Heating accelerates the saponification of the sterically hindered ester.

-

Monitoring : Monitor the reaction by TLC until the ester is fully consumed.

-

Acidification : Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1M HCl. A precipitate should form.

-

Isolation : Collect the solid precipitate by vacuum filtration.

-

Purification : Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove any non-polar impurities. Dry the product under high vacuum to yield the final compound.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications in Research and Drug Discovery

The structural components of this compound suggest significant potential as a scaffold or intermediate in medicinal chemistry. The imidazole ring is a versatile pharmacophore present in numerous natural products and synthetic drugs, valued for its electronic properties and ability to act as a hydrogen bond donor/acceptor and coordinate with metal ions.[1][2][9]

3.1. Scaffold for Enzyme Inhibitors

The carboxylic acid moiety is a key functional group for interacting with the active sites of various enzymes, particularly metalloenzymes and hydrolases.

-

Metallo-β-Lactamase (MBL) Inhibition : Imidazole-carboxylic acid derivatives have been identified as potent inhibitors of MBLs, enzymes that confer antibiotic resistance to bacteria.[10] The carboxylate can chelate the zinc ions in the MBL active site, while the N-benzyl group can be modified to occupy hydrophobic pockets, enhancing binding affinity and specificity.[10]

-

Other Enzyme Targets : The scaffold could be adapted to target other enzymes where an acidic group is crucial for binding, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).

3.2. Building Block for Receptor Antagonists/Agonists

The N-benzylimidazole core is a common feature in antagonists for various G-protein coupled receptors (GPCRs). The benzyl group can be readily substituted to explore structure-activity relationships (SAR) and optimize receptor binding. The carboxylic acid can serve as an anchor point or be converted into other functional groups like amides or esters to modulate potency and pharmacokinetic properties.[11]

3.3. Antiviral and Anticancer Research

Imidazole derivatives are a cornerstone of antiviral and anticancer drug discovery.[12][13] They can interfere with viral replication processes or modulate cellular pathways critical to cancer development.[12][13] This compound provides a starting point for creating libraries of novel derivatives for screening against these targets. For instance, modifying the benzyl ring and converting the carboxylic acid to various amides could yield compounds with enhanced activity.[12]

3.4. Logical Pathway for Derivative Synthesis

The carboxylic acid is a prime site for derivatization, enabling the exploration of SAR and the development of prodrugs or compounds with improved cell permeability.

Caption: Potential derivatization pathways from the core molecule.

Conclusion

This compound (CAS 676372-30-8) represents a strategically important, yet under-documented, chemical building block. Its synthesis is achievable through standard, scalable organic chemistry reactions. The combination of a protected imidazole core and a reactive carboxylic acid handle provides medicinal chemists with a versatile platform for generating novel molecular entities. Its structural similarity to known bioactive compounds suggests high potential for developing new therapeutic agents, particularly in the areas of anti-infectives and oncology. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable compound into their discovery programs.

References

-

Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

- Process for preparation of 1-benzylimidazole compound. (n.d.). Google Patents.

-

Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2008). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Imidazole: Having Versatile Biological Activities. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

-

Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]

-

Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave online. Retrieved January 23, 2026, from [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. Retrieved January 23, 2026, from [Link]

-

One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF NOVEL IMIDAZOLE-5-ONE DERIVATIVES. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 23, 2026, from [Link]

-

Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. (2022). PubMed. Retrieved January 23, 2026, from [Link]

-

Synthesis and study of biological activities of compounds derived from new imidazole derivative. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 676372-30-8 [sigmaaldrich.com]

- 7. US5021584A - Process for preparation of 1-benzylimidazole compound - Google Patents [patents.google.com]

- 8. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-Benzyl-1H-imidazole-4-carboxylic acid

This guide provides a comprehensive exploration of the potential therapeutic applications of 1-Benzyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound belonging to the versatile imidazole class. The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2][3][4][5] The unique electronic and structural characteristics of the imidazole ring allow it to interact with various enzymes and receptors, making its derivatives promising candidates for drug discovery.[6]

This document will delve into the inferred therapeutic targets of this compound based on structure-activity relationship (SAR) studies of analogous compounds. We will present detailed hypotheses, mechanistic insights, and robust experimental protocols for the validation of these potential targets, providing a roadmap for researchers and drug development professionals.

Inferred Therapeutic Target 1: Xanthine Oxidoreductase (XOR)

Hypothesis: A Potential Inhibitor for the Management of Hyperuricemia

We hypothesize that this compound acts as an inhibitor of xanthine oxidoreductase (XOR). This hypothesis is predicated on studies of structurally similar compounds, where 1-phenylimidazole-4-carboxylic acid derivatives have demonstrated potent, nanomolar-level inhibition of XOR.[7] The substitution of the phenyl group with a benzyl group, as in our compound of interest, is a common bioisosteric replacement in medicinal chemistry that often retains or enhances biological activity.

Scientific Rationale and Mechanism of Action

Xanthine oxidoreductase is a pivotal enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. In humans, excessive uric acid production, often due to high XOR activity, leads to hyperuricemia. This condition is a precursor to gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints. By inhibiting XOR, this compound could reduce the production of uric acid, thereby offering a therapeutic strategy for the treatment of gout and other conditions associated with hyperuricemia.

Caption: Purine catabolism pathway and the inhibitory role of this compound on Xanthine Oxidoreductase.

Experimental Validation Protocols

This protocol details a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against XOR.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine

-

Potassium Phosphate Buffer (pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

This compound

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 50 µL of potassium phosphate buffer to all wells.

-

Add 2 µL of the test compound at various concentrations (serially diluted) to the sample wells. Add 2 µL of DMSO to the control wells.

-

Add 25 µL of xanthine solution to all wells.

-

Initiate the reaction by adding 25 µL of xanthine oxidase solution to all wells.

-

Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes.

-

Calculate the rate of uric acid formation from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

| Compound | Target | IC50 (nM) [Hypothetical] |

| This compound | XOR | 50 |

| Febuxostat (Positive Control) | XOR | 10 |

This workflow determines the mode of inhibition (e.g., competitive, non-competitive).

Caption: Workflow for determining the kinetic mode of XOR inhibition.

Inferred Therapeutic Target 2: Takeda G-protein-coupled Receptor 5 (TGR5)

Hypothesis: A Potential Agonist for Metabolic Diseases

A second plausible hypothesis is that this compound functions as an agonist for the Takeda G-protein-coupled receptor 5 (TGR5). This is inferred from research on 1-benzyl-1H-imidazole-5-carboxamide derivatives, which have been identified as potent TGR5 agonists.[8] While our molecule is a carboxylic acid at position 4, the shared 1-benzyl-imidazole core warrants investigation into its potential interaction with TGR5, a promising target for metabolic disorders.

Scientific Rationale and Mechanism of Action

TGR5, a bile acid receptor, is highly expressed in enteroendocrine L-cells and plays a crucial role in regulating glucose homeostasis and energy metabolism. Activation of TGR5 stimulates the production of intracellular cyclic AMP (cAMP), which in turn triggers the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that enhances insulin secretion, suppresses glucagon release, and promotes satiety. Therefore, a TGR5 agonist like this compound could be a valuable therapeutic agent for type 2 diabetes and obesity.[8]

Caption: TGR5 signaling pathway leading to GLP-1 secretion.

Experimental Validation Protocols

This protocol measures the ability of the test compound to activate TGR5 by quantifying the downstream production of cAMP.

Materials:

-

HEK293 cells stably expressing human TGR5 (HEK293-TGR5)

-

DMEM supplemented with 10% FBS and selection antibiotic

-

cAMP assay kit (e.g., HTRF or ELISA-based)

-

This compound

-

LCA (Lithocholic acid) as a positive control

-

384-well white microplates

Procedure:

-

Seed HEK293-TGR5 cells in 384-well plates and incubate overnight.

-

Prepare serial dilutions of the test compound and the positive control in assay buffer.

-

Remove the culture medium and add the compound dilutions to the cells.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

| Compound | Target | EC50 (nM) [Hypothetical] |

| This compound | TGR5 | 150 |

| LCA (Positive Control) | TGR5 | 80 |

This workflow assesses the functional consequence of TGR5 activation in a relevant cell line.

Caption: Workflow for measuring GLP-1 secretion from STC-1 cells.

Computational Approaches for Target Prioritization

In silico methods are invaluable for prioritizing and understanding the potential interactions of this compound with its hypothesized targets.

Molecular Docking Workflow

Molecular docking simulations can predict the binding pose and affinity of the compound within the active site of XOR or the ligand-binding pocket of TGR5.

Caption: A generalized workflow for molecular docking studies.

Conclusion and Future Directions

This guide has outlined a scientifically-grounded approach to investigating the therapeutic potential of this compound. Based on the existing literature for structurally related compounds, Xanthine Oxidoreductase and the TGR5 receptor have been identified as high-priority potential targets. The provided experimental protocols offer a clear path for validating these hypotheses in vitro and in cell-based models.

Successful validation of these targets would pave the way for further preclinical development, including:

-

Lead Optimization: Chemical modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Testing the compound in animal models of gout or type 2 diabetes.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety of the compound.

The exploration of this compound and its derivatives holds significant promise for the development of novel therapeutics for metabolic and inflammatory diseases.

References

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. A review article on synthesis of imidazole derivatives. [Link]

-

Al-Ostath, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22963-22985. [Link]

-

de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4938. [Link]

-

Alam, M. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry, 64(15), 10995-11030. [Link]

-

Hamad, A. J., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Research Journal of Pharmacy and Technology, 12(2), 643-649. [Link]

-

Li, J., et al. (2020). Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 186, 111883. [Link]

-

Tarnowski, M., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(3), 2588. [Link]

-

Taylor & Francis Online. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]

-

ResearchGate. (2012). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. [Link]

-

MDPI. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. [Link]

-

ResearchGate. (2023). Imidazole Derivatives as Potential Therapeutic Agents. [Link]

-

ACS Publications. (2023). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]

-

SciSpace. (2018). Imidazole: Having Versatile Biological Activities. [Link]

-

MDPI. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. [Link]

-

ACS Publications. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]

-

PubMed. (2018). Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. [Link]

-

PubMed. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. [Link]

-

MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]

-

HZI Repository. (2020). Structure-Activity Relationship and Mode-of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Benzyl-1H-imidazole-4-carboxylic Acid Analogs as Xanthine Oxidase Inhibitors

Introduction: The Therapeutic Promise of Xanthine Oxidase Inhibition

Hyperuricemia, a metabolic disorder characterized by elevated levels of uric acid in the blood, is a primary etiological factor in the development of gout and has been implicated in more severe conditions such as cardiovascular and renal diseases.[1] Xanthine oxidase (XO), a molybdenum-containing enzyme, plays a pivotal role in purine metabolism by catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Consequently, the inhibition of XO has emerged as a cornerstone therapeutic strategy for the management of hyperuricemia and associated pathologies.[2][3] While purine analogs like allopurinol have been the mainstay of treatment, their use is associated with significant adverse effects, necessitating the development of novel, non-purine XO inhibitors with improved safety and efficacy profiles.[1]

The 1-benzyl-1H-imidazole-4-carboxylic acid scaffold has garnered considerable attention as a promising non-purine pharmacophore for the design of potent XO inhibitors. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this class of compounds, offering field-proven insights into their design, synthesis, and biological evaluation for researchers, scientists, and drug development professionals.

The this compound Pharmacophore: A Privileged Scaffold for XO Inhibition

The design of XO inhibitors based on the this compound core is predicated on the strategic placement of key functionalities that interact with the enzyme's active site. The rationale behind the selection of this scaffold is rooted in its ability to mimic the binding of the natural substrate, xanthine, while offering ample opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

The core scaffold can be dissected into three key regions for SAR exploration:

-

The Imidazole-4-carboxylic Acid Moiety: This region is crucial for anchoring the inhibitor within the active site of XO. The carboxylic acid can form key hydrogen bond interactions with active site residues, mimicking the interactions of the purine ring of xanthine.

-

The N1-Benzyl Group: This lipophilic group extends into a hydrophobic pocket of the enzyme, contributing significantly to binding affinity. Substitutions on the benzyl ring allow for fine-tuning of these hydrophobic interactions and can influence the overall physicochemical properties of the molecule.

-

The Imidazole Ring: This central heterocyclic core serves as a rigid scaffold to orient the carboxylic acid and benzyl groups for optimal interaction with the enzyme. Modifications to the imidazole ring itself can impact the electronic properties and overall conformation of the inhibitor.

The following diagram illustrates the key pharmacophoric features of the this compound scaffold for XO inhibition:

Caption: Key pharmacophoric features of the this compound scaffold for XO inhibition.

Synthesis of this compound Analogs: A Step-by-Step Protocol

The synthesis of this compound analogs typically proceeds through a multi-step sequence, starting from readily available starting materials. The following protocol provides a detailed, self-validating methodology for the preparation of the core scaffold and its subsequent derivatization.

Protocol 1: Synthesis of Ethyl 1-Benzyl-1H-imidazole-4-carboxylate

This protocol outlines a common and reliable method for the synthesis of the key intermediate, ethyl 1-benzyl-1H-imidazole-4-carboxylate.[4]

Materials:

-

Ethyl 2-chloro-3-(ethoxycarbonylhydrazono)butanoate

-

Triethylamine (TEA)

-

Benzylamine

-

Paraformaldehyde

-

Acetonitrile (ACN)

-

Microwave reactor

Procedure:

-

Formation of the Azomethine Ylide Precursor: In a microwave-safe vial, dissolve ethyl 2-chloro-3-(ethoxycarbonylhydrazono)butanoate (1.0 eq) in acetonitrile.[4]

-

Add triethylamine (1.0 eq) to the solution at room temperature with stirring. The solution will turn red, indicating the formation of the diazo intermediate.[4]

-

Ylide Formation and Trapping: Add benzylamine (1.05 eq) to the reaction mixture. The solution will become colorless upon complete reaction.[4]

-

Add paraformaldehyde (2.0 eq) to the vial.

-

Microwave-Assisted Cyclization: Seal the vial and heat the reaction mixture in a microwave reactor at 150°C for 20 minutes.[4]

-

Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 1-benzyl-1H-imidazole-4-carboxylate.

Protocol 2: Hydrolysis to this compound

Materials:

-

Ethyl 1-benzyl-1H-imidazole-4-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve ethyl 1-benzyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water.

-

Add LiOH (or NaOH) (1.5-2.0 eq) to the solution and stir at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1N HCl.

-

Isolation: The product, this compound, will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Investigating the Structure-Activity Relationship (SAR)

Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent XO inhibition. The following sections detail the SAR at each key position of the molecule.

Substitutions on the N1-Benzyl Ring

The nature and position of substituents on the benzyl ring have a profound impact on the inhibitory activity of these analogs. This is primarily due to the interactions of this group with a hydrophobic pocket in the XO active site.

Table 1: SAR of N1-Benzyl Ring Substitutions in Imidazole-based XO Inhibitors

| Compound | R (Substitution on Benzyl Ring) | XO Inhibition IC50 (µM) | Reference |

| 1a | H | > 10 | [5] |

| 1b | 4-OCH3 | 1.2 | [5] |

| 1c | 4-Cl | 0.85 | [5] |

| 1d | 3,4-di-Cl | 0.003 | [5] |

| 1e | 3-CN, 4-OCH3 | 0.003 | [5] |

| 1f | 4-OCF3 | 0.006 | [5] |

Data adapted from a study on 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives, which provides valuable insights into the impact of benzyl-like substitutions on XO inhibition.[5]

Key Insights:

-

Electron-withdrawing groups are generally favored: Halogens (Cl) and trifluoromethoxy (OCF3) groups at the para-position of the benzyl ring significantly enhance inhibitory activity compared to the unsubstituted analog.[5]

-

A combination of substituents can be highly beneficial: The presence of both a cyano group at the meta-position and a methoxy group at the para-position (compound 1e ) leads to a remarkable increase in potency.[5] This suggests that a combination of electronic and steric effects can optimize interactions within the hydrophobic pocket.

-

Lipophilicity plays a crucial role: More lipophilic ether substituents at the 4'-position of a related 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid series also demonstrated enhanced XO inhibitory potency, reinforcing the importance of hydrophobic interactions.[6]

Modifications of the Imidazole Ring

While the imidazole ring primarily acts as a scaffold, substitutions on the ring can influence the overall electronic properties and conformation of the inhibitor.

-

Methyl Substitution: In a related series of 1-hydroxy-2-phenyl-1H-imidazole-5-carboxylic acid derivatives, the presence of a methyl group at the 4-position of the imidazole ring was a common feature in potent inhibitors.[5] This suggests that a small alkyl group at this position may be beneficial for activity.

Bioisosteric Replacement of the Carboxylic Acid

The carboxylic acid group, while crucial for anchoring, can also contribute to poor pharmacokinetic properties such as low cell permeability and rapid metabolism. Bioisosteric replacement of the carboxylic acid with other acidic functional groups is a common strategy to address these limitations while maintaining or improving biological activity.[7]

Common Carboxylic Acid Bioisosteres:

-

Tetrazole: The 5-substituted 1H-tetrazole is a widely used carboxylic acid bioisostere. It has a similar pKa to a carboxylic acid and can participate in similar hydrogen bonding interactions.[8] The tetrazole's acidic NH group is positioned further from the core of the molecule, which can sometimes lead to optimized interactions with the target.[8]

-

Acylsulfonamide: This group can also mimic the hydrogen bonding capabilities of a carboxylic acid.[7]

-

Hydroxamic Acid: Another potential bioisostere that can engage in similar interactions.

While specific examples of bioisosteric replacement for this compound analogs as XO inhibitors are not extensively documented in the readily available literature, the principles of bioisosterism strongly suggest that this would be a fruitful avenue for lead optimization.

The following workflow illustrates the process of investigating bioisosteric replacements:

Caption: A typical workflow for the investigation of carboxylic acid bioisosteres in drug discovery.

In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity

A robust and reproducible in vitro assay is essential for accurately determining the potency of newly synthesized analogs and establishing a reliable SAR. The most common method for measuring XO inhibition is a spectrophotometric assay that monitors the formation of uric acid from the substrate, xanthine.[9]

Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

Test compounds (dissolved in DMSO)

-

Allopurinol or Febuxostat (positive control)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5).

-

Prepare a stock solution of xanthine oxidase in the same buffer. The final concentration in the assay should be optimized to give a linear reaction rate.

-

Prepare serial dilutions of the test compounds and positive control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound or positive control solution

-

Xanthine oxidase solution

-

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[10]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.

-

Measurement: Immediately begin monitoring the increase in absorbance at 290 nm (the wavelength at which uric acid absorbs) at regular intervals for a defined period (e.g., 10-30 minutes) using a microplate reader.[11]

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a suitable software package.

-

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel, potent, and safe non-purine xanthine oxidase inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications to the N1-benzyl group, particularly the introduction of electron-withdrawing and lipophilic substituents, can lead to a significant enhancement in inhibitory activity.

Future research in this area should focus on:

-

Extensive exploration of bioisosteric replacements for the carboxylic acid moiety to improve the pharmacokinetic profiles of these inhibitors.

-

In-depth investigation of substitutions on the imidazole ring to further optimize the electronic and conformational properties of the compounds.

-

Co-crystallization of potent inhibitors with xanthine oxidase to provide a detailed understanding of the binding interactions at the molecular level and guide further rational drug design.

By leveraging the insights and protocols presented in this technical guide, researchers and drug development professionals can accelerate the discovery of next-generation xanthine oxidase inhibitors for the effective management of hyperuricemia and related diseases.

References

-

Chen, S., Zhang, T., Wang, J., Wang, F., Niu, H., Wu, C., & Wang, S. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 103, 343–353. [Link]

-

Yavuz, S., Ceylan, S., & Al-Bayati, Z. A. F. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Medicinal Chemistry, 15(3), 546-577. [Link]

-

Candeias, N. R., Paterna, R., & Afonso, C. A. M. (2012). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. The Journal of Organic Chemistry, 77(17), 7486–7492. [Link]

-

Kovalenko, S. M., Chornous, V. A., Antypenko, L. M., Borysov, O. V., & Karpenko, O. V. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem. [Link]

-

Ballatore, C., Trojanowski, J. Q., & Lee, V. M.-Y. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemistry & Biology, 20(9), 1151-1157. [Link]

-

Sharma, S., & Singh, P. (2021). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. RSC Medicinal Chemistry, 12(5), 710-731. [Link]

-

Zhang, T., Wu, Q., Li, S., Wang, L., Sun, Q., Zhang, Y., Meng, F., & Gao, H. (2017). Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3812–3816. [Link]

-

Panday, D., & Verma, A. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273. [Link]

- Google Patents. (1991).

-

Meng, F., Zhang, T., Chen, S., Wang, J., Wang, F., Niu, H., Wu, C., & Wang, S. (2018). Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 26(6), 1315–1324. [Link]

-

Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

-

Hille, R., & Nishino, T. (2001). Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(7), 879–882. [Link]

-

Battelli, M. G., Polito, L., Bortolotti, M., & Bolognesi, A. (2021). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. RSC Medicinal Chemistry, 12(5), 710-731. [Link]

-

Murugesan, S., Kotteeswaran, R., & Chidambaram, N. (2014). Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids. Journal of Applied Pharmaceutical Science, 4(1), 82-86. [Link]

-

Lin, C.-M., Chen, C.-T., Lee, H.-H., & Lin, J.-K. (2019). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules, 24(18), 3326. [Link]

-

Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

-

Zhang, Y., Wang, Y., Zhang, Y., & Liu, H. (2020). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. Molecules, 25(21), 5057. [Link]

-

Over, B., Mathea, M., Klabunde, T., & Stiefl, N. (2020). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Organic Letters, 22(21), 8491–8496. [Link]

- Google Patents. (2013). Process for the preparation of 4-(1-hydroxy-1-methylethyl)

Sources

- 1. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 1-Benzyl-1H-imidazole-4-carboxylic Acid

Executive Summary

1-Benzyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules.[1][2] Its utility in drug development is intrinsically linked to its physicochemical properties, primarily its solubility and stability, which govern formulation, bioavailability, and shelf-life. This guide provides a comprehensive framework for characterizing these critical attributes. While specific experimental data for this molecule is not extensively published, this document synthesizes established principles of imidazole and carboxylic acid chemistry to present a predictive analysis and robust experimental protocols for its evaluation. We will explore the anticipated pH-dependent solubility, outline methodologies for its empirical determination, and detail the forced degradation pathways necessary for a complete stability profile, thereby equipping researchers and drug development professionals with the tools for a thorough investigation.

Predicted Physicochemical Profile

The structure of this compound is amphoteric, incorporating both a basic imidazole ring and an acidic carboxylic acid moiety. This duality is the primary determinant of its physicochemical behavior. The benzyl group introduces a significant hydrophobic character, which will influence its solubility in organic solvents and its partitioning behavior.

Key Structural Features:

-

Imidazole Ring: A basic heterocycle. The lone pair on the N3 nitrogen is available for protonation.

-

Carboxylic Acid Group: An acidic functional group that will be deprotonated at higher pH.

-

Benzyl Group: A bulky, non-polar substituent that increases lipophilicity.

Based on these features, we can predict the following properties. It is crucial to note that these are estimates derived from chemical principles and data on analogous structures; they must be confirmed experimentally.

| Property | Predicted Value/Characteristic | Rationale and Scientific Justification |

| Molecular Formula | C₁₁H₁₀N₂O₂ | Derived from its chemical structure. |

| Molecular Weight | 202.21 g/mol | Calculated from the atomic weights of its constituent atoms. |

| pKa (Acidic) | ~3-4 | The carboxylic acid group's acidity is expected to be in the typical range for aromatic carboxylic acids. |

| pKa (Basic) | ~6-7 | The imidazole ring is a weak base; its pKa for the conjugate acid is comparable to that of imidazole itself.[3] |

| LogP | ~1.5 - 2.5 | The benzyl group significantly increases lipophilicity compared to the parent imidazole-4-carboxylic acid. This value is an estimate and highly dependent on the experimental or computational method used.[4] |

| Appearance | White to off-white solid | Typical appearance for similar organic compounds. |

Comprehensive Solubility Analysis

The solubility of this compound is predicted to be highly dependent on the pH of the aqueous medium, a direct consequence of its amphoteric nature.

-

In Acidic Media (pH < pKa₁): The imidazole ring will be protonated, forming a cationic species. This salt form is expected to exhibit significantly enhanced aqueous solubility.

-

In Neutral Media (pKa₁ < pH < pKa₂): The molecule will exist predominantly as a zwitterion, which may have lower solubility due to intramolecular charge neutralization.

-

In Basic Media (pH > pKa₂): The carboxylic acid will be deprotonated, forming an anionic carboxylate salt, which is also expected to have good aqueous solubility.

This pH-dependent behavior is a critical consideration for formulation, especially for oral dosage forms that must traverse the varying pH environments of the gastrointestinal tract.

Hypothetical Solubility Data

The following table presents hypothetical, yet scientifically plausible, solubility data for this compound in various pharmaceutically relevant solvents at 25°C. These values are based on the expected behavior of the molecule and are intended for illustrative purposes.

| Solvent | Expected Solubility (mg/mL) | Classification (USP) |

| Water (pH 7.0) | ~0.5 - 1.0 | Slightly Soluble |

| 0.1 N HCl (pH ~1) | > 10 | Soluble |

| Phosphate Buffer (pH 7.4) | ~0.8 | Slightly Soluble |

| 0.1 N NaOH (pH ~13) | > 15 | Soluble |

| Ethanol | ~40 | Freely Soluble |

| Propylene Glycol | ~20 | Soluble |

| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility.[5]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., purified water, pH-adjusted buffers, ethanol)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated HPLC-UV or LC-MS/MS method for quantification

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[5]

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient duration (typically 24-48 hours) to reach a steady state.[6][7]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. For complete separation, centrifuge the vials at high speed.[8]

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microparticulates. Adsorption of the compound to the filter should be evaluated and accounted for.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration using a pre-validated, stability-indicating analytical method (e.g., HPLC-UV).[9]

-

Confirmation: The experiment should be performed in triplicate. Equilibrium is confirmed if the concentration values from samples taken at different time points (e.g., 24h and 48h) are consistent.[5]

Caption: Workflow for the Shake-Flask Solubility Method.

Intrinsic Stability and Degradation Profile

Understanding the chemical stability of a drug candidate is mandated by regulatory agencies and is fundamental to developing a safe and effective product.[10] Forced degradation studies, or stress testing, are performed to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[11]

The structure of this compound suggests several potential degradation pathways:

-

Hydrolysis: While the core imidazole ring is generally stable to hydrolysis, extreme pH and high temperatures could potentially promote decarboxylation.

-

Oxidation: The imidazole ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized derivatives.[4]

-

Photodegradation: Imidazole-containing compounds can be sensitive to light, potentially leading to radical-mediated degradation pathways.[4]

Experimental Protocol: Forced Degradation Studies

This protocol is designed in accordance with ICH guideline Q1A(R2) to evaluate the stability of the drug substance under various stress conditions.[11][12] The goal is to achieve 5-20% degradation to ensure that the degradation products are sufficiently generated for detection and characterization without completely destroying the sample.[12][13]

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl, e.g., 0.1 N)

-

Sodium hydroxide (NaOH, e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂, e.g., 3%)

-

Photostability chamber (ICH Q1B compliant)

-

Temperature-controlled oven

-

Validated stability-indicating HPLC-MS/MS method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and heat (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute for analysis.

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat (e.g., at 60°C) for a defined period. Neutralize and dilute samples before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) in an oven. Also, heat a solution of the compound.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS/MS) to identify and characterize the degradation products.

Hypothetical Forced Degradation Outcomes

| Stress Condition | Severity | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |

| Acidic (0.1 N HCl) | 60°C, 24h | < 5% | Minimal degradation expected. |

| Alkaline (0.1 N NaOH) | 60°C, 8h | 10-15% | Potential for decarboxylation or other base-mediated reactions. |

| Oxidative (3% H₂O₂) | RT, 24h | 15-20% | Oxidation of the imidazole ring. |

| Thermal (Solid) | 70°C, 7 days | < 2% | Likely stable in solid form to dry heat. |

| Photolytic (Solution) | ICH Q1B | 5-10% | Formation of photo-isomers or radical-induced degradation products. |

graph TD { node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#5F6368"];A[this compound] --> B{Oxidative Stress(e.g., H₂O₂)}; A --> C{Alkaline Hydrolysis(e.g., NaOH, heat)}; A --> D{Photolytic Stress(e.g., UV/Vis Light)}; B --> B1[Oxidized Imidazole Derivatives]; B --> B2[Ring-Opened Products]; C --> C1[Decarboxylation Product]; D --> D1[Photodegradants]; style A fillcolor="#4285F4", fontcolor="#FFFFFF" style B fillcolor="#EA4335", fontcolor="#FFFFFF" style C fillcolor="#EA4335", fontcolor="#FFFFFF" style D fillcolor="#EA4335", fontcolor="#FFFFFF" style B1 fillcolor="#F1F3F4" style B2 fillcolor="#F1F3F4" style C1 fillcolor="#F1F3F4" style D1 fillcolor="#F1F3F4"

}

Caption: Plausible Degradation Pathways for the Molecule.

Recommended Analytical Methodologies

Accurate quantification is the cornerstone of reliable solubility and stability testing. A stability-indicating analytical method is one that can separate the intact drug from its degradation products, ensuring that the measurement of the active ingredient is accurate and unaffected by interfering peaks.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely available technique suitable for determining the purity and concentration of the compound in solubility studies and for tracking its degradation over time. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a pH modifier like formic or phosphoric acid is a common starting point.[9]

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity. It is indispensable for forced degradation studies, as it not only quantifies the parent compound but also helps in the structural elucidation of unknown degradation products by providing mass-to-charge ratio information.

Conclusion and Forward Outlook

This guide establishes a comprehensive framework for the characterization of this compound, a compound with significant potential in drug development. Based on its amphoteric chemical structure, it is predicted to exhibit pronounced pH-dependent solubility, with higher solubility in acidic and basic conditions compared to neutral pH. The imidazole moiety represents the most likely site of chemical instability, particularly towards oxidative and photolytic stress.

While this document provides robust, field-proven protocols grounded in authoritative guidelines, the hypothetical data presented herein must be superseded by rigorous experimental work. The successful execution of the described solubility and forced degradation studies will provide the critical data package required for informed decision-making in lead optimization, pre-formulation, and the overall drug development lifecycle.

References

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]

-

Cozens, F. L., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. National Institutes of Health (NIH). Available at: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid. PubChem. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

-

ResearchGate. (2009). Calculation of the pKa of 1-(o-Hydroxyphenyl) imidazole carboxylic esters using the ab initio, DFT and PCM-UAHF models. ResearchGate. Available at: [Link]

-

Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories. Available at: [Link]

-

European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. Available at: [Link]

-

SIELC Technologies. (2018). 1H-Imidazole-4-carboxylic acid. SIELC. Available at: [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]

-

ResearchGate. (2013). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Available at: [Link]

-

National Institutes of Health. (2012). 1H-Imidazol-3-ium-4-carboxylate. NIH. Available at: [Link]

-

World Journal of Pharmaceutical Research. (2017). A review article on synthesis of imidazole derivatives. WJPR. Available at: [Link]

-

Eco-Vector Journals Portal. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Eco-Vector. Available at: [Link]

-

National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

-

National Institutes of Health. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. NIH. Available at: [Link]

-

National Institutes of Health. (2008). 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. NIH. Available at: [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. 1H-Imidazol-3-ium-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. m.youtube.com [m.youtube.com]

The Investigator's Vade Mecum: A Technical Guide to 1-Benzyl-1H-imidazole-4-carboxylic Acid in Enzyme Inhibition Studies

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of 1-benzyl-1H-imidazole-4-carboxylic acid as a potential enzyme inhibitor. While this specific molecule is not extensively documented in existing literature as a characterized inhibitor, its structural motifs—the imidazole ring, the carboxylic acid, and the benzyl group—are prevalent in a multitude of known enzyme inhibitors. This guide, therefore, extrapolates from established principles of enzyme inhibition and the known pharmacology of analogous compounds to provide a robust, scientifically-grounded roadmap for its study. Particular focus is given to the Jumonji C (JmjC) domain-containing histone demethylases, a promising therapeutic target class for which imidazole-based compounds have shown inhibitory activity. We will delve into the theoretical underpinnings of its potential mechanism of action, provide detailed protocols for its synthesis and subsequent enzymatic and biophysical characterization, and offer guidance on the rigorous analysis of the resulting data. This document is intended to serve as a launchpad for researchers seeking to explore the therapeutic potential of this and structurally related small molecules.

Introduction: The Rationale for Investigating this compound

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding, coordinate with metal ions, and act as a proton donor or acceptor makes it a versatile pharmacophore for engaging with enzyme active sites.[2] The addition of a carboxylic acid moiety introduces a key anionic interaction point, capable of forming salt bridges with positively charged residues like lysine and arginine, or coordinating with catalytic metal cofactors. The benzyl group provides a hydrophobic element that can engage with nonpolar pockets within an enzyme's active site or substrate-binding channel.

Given these features, this compound is a compelling candidate for the inhibition of metalloenzymes. A particularly relevant and therapeutically significant class of such enzymes are the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[3] These enzymes are Fe(II) and α-ketoglutarate (α-KG) dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues.[3] Dysregulation of JmjC demethylases is implicated in a variety of cancers, making them attractive targets for therapeutic intervention.[1][3] Notably, compounds containing benzimidazole and pyrazole cores, which share structural similarities with our topic compound, have been identified as inhibitors of the KDM4 subfamily.[4]

This guide will therefore focus on the potential of this compound as an inhibitor of JmjC histone demethylases, while also providing a general framework applicable to other potential enzyme targets.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted imidazoles.[5][6][7] The following is a generalized, two-step protocol that researchers can optimize.

Step 1: Synthesis of Ethyl 1-Benzyl-1H-imidazole-4-carboxylate

This step involves the N-alkylation of a commercially available imidazole-4-carboxylate ester with benzyl chloride.

-

Materials: Ethyl imidazole-4-carboxylate, benzyl chloride, a suitable base (e.g., potassium carbonate or sodium hydride), and an appropriate aprotic solvent (e.g., acetonitrile or tetrahydrofuran).

-

Procedure:

-

To a solution of ethyl imidazole-4-carboxylate in the chosen solvent, add the base and stir at room temperature.

-

Slowly add benzyl chloride to the reaction mixture.

-

The reaction can be monitored by thin-layer chromatography (TLC). Heating may be required to drive the reaction to completion.

-

Upon completion, the reaction is worked up by filtering off any inorganic salts and removing the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Hydrolysis to this compound

The final step is the saponification of the ester to the desired carboxylic acid.

-

Materials: Ethyl 1-benzyl-1H-imidazole-4-carboxylate, a base for hydrolysis (e.g., sodium hydroxide or lithium hydroxide), a solvent system (e.g., a mixture of water and an alcohol like methanol or ethanol), and an acid for neutralization (e.g., hydrochloric acid).

-

Procedure:

-

Dissolve the ester in the solvent system and add the base.

-

The reaction mixture is typically stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

-

After cooling, the reaction mixture is acidified to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

In Vitro Enzyme Inhibition Assays

A critical step in evaluating a potential inhibitor is to determine its effect on the activity of the target enzyme. For JmjC histone demethylases, a common and robust method is a coupled-enzyme assay that detects the formaldehyde byproduct of the demethylation reaction.[8]

3.1. Formaldehyde Dehydrogenase Coupled Assay

This assay links the production of formaldehyde to the reduction of NAD+ to NADH, which can be monitored by an increase in absorbance at 340 nm or fluorescence.[8]

Experimental Protocol:

-

Reagents and Buffers:

-

Recombinant human JmjC histone demethylase (e.g., a member of the KDM4 or KDM5 family).

-

Histone peptide substrate (e.g., a synthetic peptide corresponding to a fragment of histone H3 with a trimethylated lysine at the target position).

-

Cofactors: Fe(II) (e.g., ferrous sulfate or ammonium iron(II) sulfate), α-ketoglutarate, and L-ascorbic acid (to maintain Fe(II) in its reduced state).

-

Assay Buffer: A suitable buffer such as HEPES or Tris at physiological pH (e.g., 7.5), containing a chelating agent like EDTA to prevent premature oxidation of Fe(II) before the reaction starts.

-

Coupling Enzyme and Substrate: Formaldehyde dehydrogenase and NAD+.

-

Inhibitor Stock Solution: this compound dissolved in a suitable solvent like DMSO.

-

-

Assay Procedure (96-well plate format):

-

Prepare a reaction mixture containing the assay buffer, α-ketoglutarate, L-ascorbic acid, formaldehyde dehydrogenase, and NAD+.

-

Add varying concentrations of the inhibitor (this compound) or vehicle (DMSO) to the wells.

-

Add the histone peptide substrate to the wells.

-

Initiate the reaction by adding a solution of the JmjC demethylase and Fe(II).

-

Immediately begin monitoring the increase in absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm) over time in a plate reader.

-

Workflow for the Coupled Enzyme Assay

Caption: Workflow of the JmjC demethylase coupled enzyme assay.

3.2. Data Analysis: Determining IC50 and Mode of Inhibition

-

IC50 Determination: The initial reaction rates are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Mode of Inhibition Studies: To understand how the inhibitor interacts with the enzyme, kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.[9] The data can be analyzed using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.[10]

Table 1: Interpreting Kinetic Data

| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |

| Competitive | Unchanged | Increases | Lines intersect at the y-axis |

| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |

| Uncompetitive | Decreases | Decreases | Parallel lines |

Biophysical Characterization of Inhibitor-Enzyme Interaction

Biophysical techniques provide direct evidence of binding and can elucidate the thermodynamic and kinetic parameters of the interaction.[11][12]

4.1. Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) of the enzyme in the presence of the inhibitor indicates binding. This is a rapid and cost-effective method for hit validation.

4.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

4.3. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor surface in real-time. SPR provides kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Diagram of the Biophysical Characterization Funnel

Caption: A tiered approach to biophysical characterization.

Structure-Activity Relationship (SAR) Studies

Once the inhibitory activity of this compound is confirmed, SAR studies can be undertaken to optimize its potency and selectivity. This involves systematically modifying the three key structural components of the molecule.

Table 2: Proposed Modifications for SAR Studies

| Moiety | Position of Modification | Proposed Changes | Rationale |

| Benzyl Group | Phenyl ring | Introduction of electron-donating or -withdrawing groups (e.g., -OCH3, -Cl, -CF3) at ortho, meta, and para positions. | To probe the electronic and steric requirements of the hydrophobic pocket. |

| Imidazole Ring | C2 and C5 positions | Introduction of small alkyl or other functional groups. | To explore potential interactions with nearby residues in the active site. |

| Carboxylic Acid | C4 position | Replacement with bioisosteres such as tetrazole, hydroxamic acid, or acylsulfonamide. | To investigate alternative interactions with the metal cofactor or basic residues. |

The insights gained from these SAR studies, ideally in conjunction with co-crystal structures of the inhibitor bound to the target enzyme, will guide the design of more potent and selective second-generation inhibitors.[13][14][15][16]

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the evaluation of this compound as a potential enzyme inhibitor, with a particular focus on the JmjC family of histone demethylases. The proposed workflow, from synthesis and in vitro screening to biophysical characterization and SAR studies, provides a rigorous and scientifically sound approach for researchers in drug discovery. While the inhibitory potential of this specific molecule is yet to be experimentally validated, its structural features, combined with the known pharmacology of related compounds, make it a compelling starting point for a targeted inhibitor discovery program. Future work should focus on executing the described experimental plan, and should positive results be obtained, progressing the lead compound through cellular and eventually in vivo models of disease.

References

-

Sarah, L., & Fujimori, D. G. (2023). Recent developments in catalysis and inhibition of the Jumonji histone demethylases. RSC Chemical Biology, 4(10), 835-848. [Link]

-

Gan, H., et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. International Journal of Molecular Sciences, 24(6), 5340. [Link]

-

Glickman, M. S., & McKenna, R. (2022). Biophysical, Biochemical, and Cell Based Approaches Used to Decipher the Role of Carbonic Anhydrases in Cancer and to Evaluate the Potency of Targeted Inhibitors. International Journal of Molecular Sciences, 23(19), 11843. [Link]

-

Kim, D., et al. (2024). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Communications Biology, 7(1), 1-11. [Link]

-

Rose, N. R., et al. (2010). Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. Journal of Medicinal Chemistry, 53(4), 1810-1818. [Link]

-

Carter, D. M., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Journal of Medicinal Chemistry, 64(19), 14266-14282. [Link]

- Process for preparation of 1-benzylimidazole compound. (1991). Google Patents.

-

Discovery and Structure−Activity Relationships of Imidazole-Containing Tetrahydrobenzodiazepine Inhibitors of Farnesyltransferase. (2001). Journal of Medicinal Chemistry, 44(24), 4072-4091. [Link]

-

Biophysical Assays. (n.d.). Sygnature Discovery. Retrieved January 23, 2026, from [Link]

-

Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-